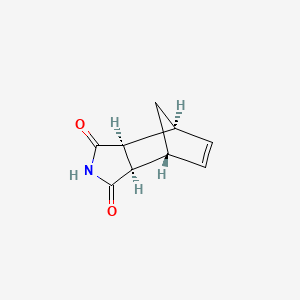
Nonacosane
Overview
Description
Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60 . It is a long-chain alkane consisting of 29 carbon atoms and 60 hydrogen atoms. This compound is typically found in nature as a component of various essential oils and has been identified as a pheromone in certain insect species . It appears as white, opaque, waxy crystals and is odorless .
Mechanism of Action
Target of Action
Nonacosane is a straight-chain hydrocarbon with a molecular formula of C29H60 . It has been reported to be a component of a pheromone of Orgyia leucostigma . Evidence suggests it plays a role in the chemical communication of several insects, including the female Anopheles stephensi (a mosquito) . Therefore, its primary targets are likely to be the olfactory receptors of these insects.
Result of Action
The result of this compound’s action is a change in the behavior of the target insects. For example, it has been suggested that the relative abundance of this compound and other cuticular hydrocarbons can indicate whether a mosquito is old enough to transmit malaria parasites .
Biochemical Analysis
Biochemical Properties
Nonacosane plays a significant role in biochemical reactions, particularly in the context of insect pheromones. It interacts with various enzymes and proteins involved in the synthesis and degradation of pheromones. For instance, this compound has been reported to be a component of the pheromone of the female Anopheles stephensi mosquito, where it plays a role in chemical communication . The interactions between this compound and these biomolecules are primarily hydrophobic, given its non-polar nature.
Cellular Effects
This compound influences various cellular processes, particularly in insects. It affects cell signaling pathways involved in pheromone detection and response. In the context of plants, this compound has been identified in plant waxes, where it contributes to the protective barrier against environmental stress
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrophobic interactions with cell membrane components and proteins involved in pheromone signaling. It does not participate in enzyme inhibition or activation directly but influences the overall stability and function of the signaling molecules. This compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, with minimal degradation under standard conditions. Long-term studies have indicated that this compound maintains its structural integrity, making it a reliable compound for biochemical studies. Its effects on cellular function over extended periods are still being explored, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that it is generally non-toxic at low to moderate doses. At high doses, this compound can cause adverse effects, including disruption of cellular membranes and metabolic imbalances. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes responsible for the synthesis and breakdown of long-chain hydrocarbons. In plants, this compound is a component of the cuticular wax, playing a role in the protective barrier against environmental stress. Its metabolic fate in insects involves incorporation into pheromone blends, influencing chemical communication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its hydrophobic nature. It can accumulate in lipid-rich areas, such as cell membranes and lipid droplets. This compound’s distribution is influenced by its interactions with lipid-binding proteins and transporters .
Subcellular Localization
This compound is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets. Its hydrophobic nature allows it to integrate seamlessly into these structures, affecting their fluidity and function. This compound does not have specific targeting signals or post-translational modifications but relies on its chemical properties for subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonacosane can be synthesized through the catalytic hydrogenation of nonacosene, a process that involves the addition of hydrogen to the double bonds of nonacosene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification steps like fractional distillation and recrystallization to isolate this compound in its pure form .
Properties
IUPAC Name |
nonacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUPRCHHJZPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060884 | |
| Record name | Nonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nonacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
443 °C, 440.00 to 441.00 °C. @ 760.00 mm Hg | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8083 g/cu cm at 20 °C | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C, 4.3X10-10 mm Hg at 25 (extrapolated) | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic crystals from petroleum ether | |
CAS No. |
630-03-5 | |
| Record name | Nonacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Nonacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonacosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGL1697BK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.7 °C, 64 °C | |
| Record name | n-Nonacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of nonacosane?
A1: this compound, a saturated hydrocarbon, has the molecular formula C29H60 and a molecular weight of 408.8 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided research, this compound's structure can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy []. GC-MS helps identify this compound based on its retention time and fragmentation pattern, while NMR provides insights into its hydrogen and carbon environments, confirming its straight-chain alkane structure.
Q3: How does this compound contribute to plant defense mechanisms?
A3: this compound plays a role in plant defense by forming part of the cuticular wax layer on leaves and flowers. This waxy layer acts as a physical barrier against pests and pathogens [, , ].
Q4: Is this compound involved in insect communication?
A4: Yes, this compound is a constituent of the cuticular hydrocarbon profile of various insects [, , ]. These hydrocarbons act as chemical signals, mediating social interactions and recognition within insect colonies.
Q5: Can this compound influence insect behavior?
A5: Research suggests that this compound, as a component of plant surface waxes, can act as a short-range attractant and oviposition stimulant for certain insects, such as Spilosoma obliqua and Aphis craccivora [, ]. This highlights the ecological role of this compound in plant-insect interactions.
Q6: What is the impact of this compound storage in humans?
A6: While not a common occurrence, excessive consumption of foods rich in this compound can lead to its accumulation in human tissues []. This accumulation, termed this compound storage disease, can cause health issues, highlighting the importance of a balanced diet.
Q7: Does this compound have potential applications in pest control?
A7: The ability of this compound to attract and stimulate oviposition in specific insect pests suggests its potential use in developing targeted pest control strategies [, ]. Lures incorporating this compound could be employed in traps to monitor or control pest populations.
Q8: Can this compound be used to enhance the properties of materials?
A8: Studies have explored the incorporation of this compound into cellulose-based materials to improve their mechanical strength and barrier properties for packaging applications []. This highlights the potential of this compound as a bio-based additive in material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















